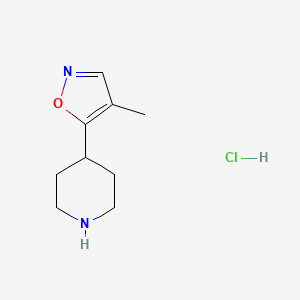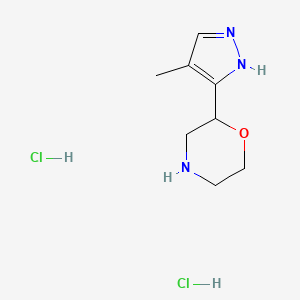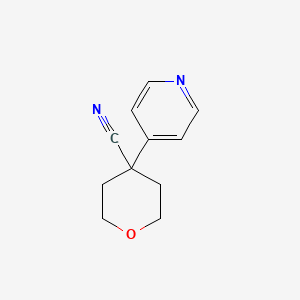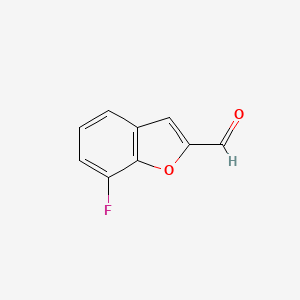
7-Fluorobenzofuran-2-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Sensor Development
Researchers have developed colorimetric and ratiometric fluorescent sensors for the detection of biogenic primary amines (BPAs) using compounds related to 7-Fluorobenzofuran-2-carbaldehyde. These sensors exhibit significant changes in fluorescence upon interaction with BPAs, providing a method for selective and efficient recognition of these amines. This approach highlights the potential of fluorobenzofuran derivatives in creating sensitive tools for chemical and biological analyses (Saravanakumar et al., 2020).
Synthesis and Spectral Assignments
The synthesis and spectral analysis of isomeric dibenzofuran carboxaldehydes, including derivatives related to this compound, have been explored. These compounds serve as precursors for the synthesis of novel β-phenylethylamines and NBOMe derivatives, which are under biological evaluation. This research underscores the utility of these compounds in synthesizing structurally complex molecules with potential pharmacological properties (Yempala & Cassels, 2017).
Chemical Synthesis Enhancements
Furan-2-carbaldehydes, which are structurally related to this compound, have been used as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This method highlights the application of these compounds in green chemistry, offering an efficient pathway to synthesize important bioactive molecules without the need for protecting groups (Yu et al., 2018).
Antimicrobial Activity Studies
The antimicrobial activities of novel compounds derived from isomeric dibenzofuran carboxaldehydes have been evaluated. These studies reveal the potential of fluorobenzofuran derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against infectious diseases (Kantevari et al., 2011).
Orientations Futures
While specific future directions for “7-Fluorobenzofuran-2-carbaldehyde” are not detailed in the search results, it’s worth noting that C–H functionalization has been emerging as a powerful method to establish carbon–carbon and carbon–heteroatom bonds . This could potentially open up new avenues for the development of benzofuran derivatives in the future.
Propriétés
IUPAC Name |
7-fluoro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKEYDWBKOMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)


![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

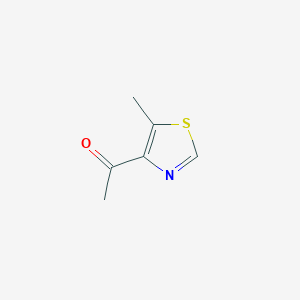
![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)
![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)
